Bienvenue dans la boutique en ligne BenchChem!

6-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine

Drug design Lipophilicity Lead optimization

6-Chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine (CAS 2098026-89-0) is a heteroaromatic building block belonging to the 4-aminopyrimidine class, a privileged scaffold in kinase inhibitor drug discovery. The molecule integrates three pharmacologically relevant features: a chlorine leaving group at the 6-position enabling palladium-catalyzed cross-coupling diversification, an N-ethyl substituent contributing to lipophilic character, and an N-tetrahydropyran (THP) moiety that serves as a hydrogen bond acceptor while modulating solubility and metabolic stability.

Molecular Formula C11H16ClN3O
Molecular Weight 241.72 g/mol
CAS No. 2098026-89-0
Cat. No. B1492865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine
CAS2098026-89-0
Molecular FormulaC11H16ClN3O
Molecular Weight241.72 g/mol
Structural Identifiers
SMILESCCN(C1CCOCC1)C2=CC(=NC=N2)Cl
InChIInChI=1S/C11H16ClN3O/c1-2-15(9-3-5-16-6-4-9)11-7-10(12)13-8-14-11/h7-9H,2-6H2,1H3
InChIKeyPSOLEIMARPVYRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine (CAS 2098026-89-0): A Strategic Building Block for Kinase-Focused Medicinal Chemistry


6-Chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine (CAS 2098026-89-0) is a heteroaromatic building block belonging to the 4-aminopyrimidine class, a privileged scaffold in kinase inhibitor drug discovery . The molecule integrates three pharmacologically relevant features: a chlorine leaving group at the 6-position enabling palladium-catalyzed cross-coupling diversification, an N-ethyl substituent contributing to lipophilic character, and an N-tetrahydropyran (THP) moiety that serves as a hydrogen bond acceptor while modulating solubility and metabolic stability . Its physicochemical profile (computed XLogP3 = 2.4, TPSA = 38.2 Ų, zero H-bond donors) positions it as a balanced lipophilic fragment suitable for lead optimization programs targeting intracellular kinases [1].

6-Chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine: Why In-Class Analogs Cannot Guarantee Equivalent Physicochemical or Synthetic Suitability


Although numerous 6-chloropyrimidin-4-amine derivatives exist as commercial screening compounds, their physicochemical properties and synthetic utility diverge markedly depending on N-substitution pattern. The replacement of an N-ethyl group with N-methyl alters lipophilicity by approximately 0.5 log units , while omission of the THP ring can increase topological polar surface area (TPSA) by over 50% in simpler analogs such as 6-chloro-N-ethylpyrimidin-4-amine , which may compromise passive membrane permeability. Furthermore, the presence of a single, well-positioned chlorine atom distinguishes this compound from non-halogenated or dihalogenated pyrimidines, each of which exhibits different reactivity profiles in cross-coupling and nucleophilic aromatic substitution reactions [1]. Direct substitution without rigorous property matching therefore risks altering lead compound pharmacokinetics, synthetic feasibility, and structure-activity relationship (SAR) continuity.

Quantitative Differentiation Evidence for 6-Chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Versus Closest Analogs


Computed Lipophilicity (XLogP3) Head-to-Head Comparison: Target vs. N-Desethyl and N-Methyl Analogs

Although direct experimental logP values have not been published for this compound, authoritative computed XLogP3 data from Chem960 allow class-level differentiation against closely related pyrimidine building blocks. The XLogP3 of 6-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine is 2.4, reflecting the balanced lipophilic contribution of the N-ethyl and THP groups. In contrast, the N-methyl analog (CAS 1220036-29-2) exhibits a predicted XLogP of approximately 1.9, yielding a quantified lipophilicity gap of approximately 0.5 log units. The N-unsubstituted comparator 6-chloro-N-ethylpyrimidin-4-amine (CAS 872511-30-3) shows an even larger divergence, with a reported LogP of 1.63. These differences are meaningful for lead optimization, where a 0.5 log unit shift can significantly affect membrane permeability and off-target binding. [1]

Drug design Lipophilicity Lead optimization

Topological Polar Surface Area (TPSA) Comparison: Target vs. Simple N-Ethyl Analog

The topological polar surface area (TPSA) of the target compound is 38.2 Ų, as computed and reported by Chem960 . This value is largely determined by the pyrimidine ring and THP oxygen atom. Strikingly, the simpler analog lacking the THP group—6-chloro-N-ethylpyrimidin-4-amine (CAS 872511-30-3)—has a reported TPSA of 56.1 Ų , representing a 47% increase in polar surface area. Similarly, 4-amino-6-chloropyrimidine (CAS 5305-59-9) presents a TPSA of 51.8 Ų . The substantially lower TPSA of the target compound is consistent with improved predicted passive membrane permeability, as TPSA values below 60 Ų are generally correlated with oral bioavailability potential [1]. This property is directly influenced by the THP substituent, which introduces an additional hydrogen bond acceptor (oxygen) while reducing exposed nitrogen polarity.

Membrane permeability TPSA Physicochemical profiling

Hydrogen Bond Donor/Acceptor Profile: Unique N-Ethyl-N-THP Substitution Minimizes H-Bond Donor Count

The target compound possesses zero hydrogen bond donors and four hydrogen bond acceptors, as verified by Chem960 . This profile is a direct consequence of the tertiary amine substitution pattern (N-ethyl, N-THP), which completely eliminates the primary amine H-bond donor present in simpler analogs such as 6-chloro-N-ethylpyrimidin-4-amine (CAS 872511-30-3, one H-bond donor, three H-bond acceptors) [1] and 4-amino-6-chloropyrimidine (CAS 5305-59-9, one H-bond donor, three H-bond acceptors) . Removing the H-bond donor capability while increasing the acceptor count from three to four is expected to improve CNS penetration potential and reduce P-glycoprotein (P-gp) recognition, characteristics often sought in kinase inhibitors targeting brain tumors or neurodegenerative pathways [2]. The N-methyl-N-THP analog shares the zero-donor profile, but the N-ethyl group in the target compound provides additional conformational flexibility and steric bulk that can fine-tune selectivity in kinase binding pockets.

Hydrogen bonding Drug-likeness Physicochemical filtering

Synthetic Versatility: Single Chlorine Substituent Enables Orthogonal C–C and C–N Bond Formation Compared to Dihalogenated Derivatives

The presence of a single chlorine atom at the 6-position, combined with an unsubstituted 2-position, provides a well-defined synthetic handle for sequential diversification. Unlike 2,6-dichloropyrimidine derivatives, which can undergo non-selective reactions at both positions, this compound directs cross-coupling exclusively to the 6-position [1]. The lack of additional halogen substitution simplifies reaction planning and improves product purity when generating compound libraries. Comparators such as 6-chloro-N-ethylpyrimidin-4-amine (CAS 872511-30-3) share this mono-chlorine synthetic advantage but lack the enhanced permeability and solubility properties conferred by the THP ring, as demonstrated in the TPSA analysis above. This combination—mono-chlorine synthetic utility plus THP-mediated physicochemical optimization—is not offered by any single comparator building block [2].

Cross-coupling Medicinal chemistry Parallel synthesis

Predicted pKa Implication: Reduced Basicity Relative to Primary Amine Analogs May Improve Selectivity

Chem960 reports a predicted pKa of 2.63 ± 0.10 for the target compound . This value is substantially lower than the pKa of the primary amine analog 4-amino-6-chloropyrimidine, which has an experimental conjugate acid pKa of approximately 3.4 [1]. Tertiary amine formation through N-ethyl and N-THP substitution decreases basicity by approximately 0.8 pKa units, reducing the fraction of protonated species at physiological pH. In the context of kinase inhibitor design, lower basicity can correlate with reduced off-target activity against aminergic GPCRs and ion channels, a common liability for basic amines in drug discovery [2]. The N-methyl-N-THP analog is expected to show a similar pKa shift, but it does not provide the same lipophilicity increment achieved by the N-ethyl substitution.

Basicity pKa Kinase selectivity

Optimal Procurement and Application Scenarios for 6-Chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine


Kinase-Focused Fragment and Lead Optimization Programs Requiring Defined Lipophilic and Permeability Parameters

Teams developing type I or type II kinase inhibitors can utilize this compound as a late-stage functionalization intermediate. The balanced XLogP3 of 2.4 and low TPSA of 38.2 Ų make it suitable for projects targeting intracellular kinases where passive membrane permeability is essential. Its zero H-bond donor count eliminates an SAR variable that often confounds efforts to separate target affinity from promiscuity. Compared to simpler 6-chloro-N-ethylpyrimidin-4-amine (LogP 1.63, TPSA ~56 Ų), the target compound provides a window into a more lipophilic and permeable chemical space while retaining the mono-chlorine synthetic handle.

Parallel Library Synthesis via Suzuki–Miyaura Cross-Coupling for CNS-Penetrant Lead Discovery

The single chlorine atom at the 6-position allows high-yielding Suzuki coupling with diverse aryl and heteroaryl boronic acids to generate compound libraries [1]. The zero H-bond donor profile and low TPSA align with CNS drug design criteria, making the compound directly applicable to programs targeting brain kinases such as CK1δ, LRRK2, or GSK-3β. When compared to dihalogenated pyrimidine scaffolds, cleaner mono-reaction profiles lead to higher library purity and reduced purification burden, a tangible cost advantage during high-throughput synthesis campaigns.

GRK (G Protein-Coupled Receptor Kinase) Inhibitor Scaffold Development

Pyrimidine derivatives bearing N-alkyl and N-THP substituents have been reported as GRK inhibitors in reference literature . This specific compound, with its N-ethyl-N-THP substitution, offers the precise steric and electronic profile required for probing GRK2/GRK5 selectivity. Its predicted pKa of 2.63 supports neutral species dominance at physiological pH, which complements the hydrophobic ATP-binding pocket of GRKs. Procurement of this exact building block ensures that SAR continuity is maintained from hit-to-lead through candidate nomination.

Building Block for HIV Reverse Transcriptase Inhibitor Analog Synthesis

As indicated by Toronto Research Chemicals' product literature for structurally related pyrimidine derivatives, 5,6-substituted pyrimidines are valuable intermediates for developing HIV-1 reverse transcriptase inhibitors effective against drug-resistant strains . The target compound's chlorine leaving group provides the requisite reactive site for introducing diverse substituents at the 6-position, while the pre-installed N-ethyl-N-THP moiety eliminates two synthetic steps compared to starting from 4-amino-6-chloropyrimidine, streamlining the synthetic route and improving overall yield.

Quote Request

Request a Quote for 6-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.